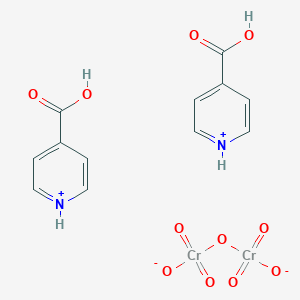

4-Carboxypyridinium dichromate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDYXKGKDSICMQ-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cr2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583516 | |

| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104316-83-8 | |

| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Carboxypyridinium Dichromate (4-CPDC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Carboxypyridinium dichromate (4-CPDC), a versatile and selective oxidizing agent for organic synthesis. The document details the synthesis of 4-CPDC from readily available starting materials, outlines its key physicochemical properties, and provides a thorough analysis of its characterization through various spectroscopic techniques. Furthermore, this guide explores the diverse applications of 4-CPDC in the oxidation of a range of functional groups, with a focus on alcohols and thiols. The mechanistic pathways of these oxidation reactions are discussed, providing researchers with a deeper understanding of the reagent's reactivity. This document is intended to be a valuable resource for chemists in academia and industry, offering practical insights into the preparation and effective utilization of this important chromium(VI) reagent.

Introduction: The Emergence of a Selective Oxidizing Agent

In the realm of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While a plethora of oxidizing agents are available, many suffer from drawbacks such as harsh reaction conditions, lack of selectivity, and the use of toxic heavy metals. Chromium(VI) reagents, despite their environmental concerns, have long been favored for their efficiency and predictable reactivity. Among these, Pyridinium Dichromate (PDC) has established itself as a mild and selective oxidant.[1][2]

Building upon the utility of PDC, researchers have explored modifications to the pyridinium cation to fine-tune the reagent's properties. The introduction of a carboxyl group at the 4-position of the pyridine ring affords this compound (4-CPDC), also known as Isonicotinium dichromate (INDC). This modification offers the potential for altered solubility, acidity, and reactivity profiles compared to its parent compound, PDC. 4-CPDC has emerged as a mild, stable, efficient, and inexpensive chromium(VI) oxidizing reagent.[3] This guide will delve into the synthesis, characterization, and applications of this important reagent.

Synthesis of this compound (4-CPDC)

The synthesis of this compound is achieved through the reaction of isonicotinic acid (pyridine-4-carboxylic acid) with chromium trioxide in an aqueous medium. The carboxylic acid functionalized pyridine acts as the cationic counterion to the dichromate anion.

Causality Behind Experimental Choices

The choice of isonicotinic acid as the precursor for the pyridinium cation is deliberate. The electron-withdrawing nature of the carboxylic acid group can influence the overall acidity and reactivity of the resulting dichromate salt. Furthermore, the zwitterionic potential of isonicotinic acid can impact the crystal packing and solubility of the final product. Chromium trioxide serves as the source of the dichromate anion, which is formed in situ in the aqueous acidic environment.[4] The reaction is typically performed in water to facilitate the dissolution of the reactants and the formation of the ionic salt.

Detailed Experimental Protocol

The following protocol is based on the established synthesis of pyridinium-based dichromate reagents and the specific mention of the synthesis of 4-CPDC in the literature.[3][5]

Materials:

-

Isonicotinic Acid (4-Pyridinecarboxylic acid)

-

Chromium Trioxide (CrO₃)

-

Distilled Water

Procedure:

-

In a well-ventilated fume hood, a solution of chromium trioxide in distilled water is carefully prepared. For every one molar equivalent of the final 4-CPDC desired, two molar equivalents of chromium trioxide are used. The dissolution of chromium trioxide in water is exothermic and should be performed with cooling in an ice bath.

-

In a separate flask, isonicotinic acid is dissolved in a minimal amount of distilled water, with gentle heating if necessary. Two molar equivalents of isonicotinic acid are used for every one molar equivalent of the final product.

-

The aqueous solution of isonicotinic acid is then slowly added to the chilled chromium trioxide solution with vigorous stirring. The addition should be dropwise to control the temperature of the reaction mixture.

-

Upon mixing, the orange-colored this compound will precipitate out of the solution.

-

The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure complete precipitation.

-

The solid product is collected by vacuum filtration through a Büchner funnel.

-

The collected solid is washed with cold distilled water to remove any unreacted starting materials and then with a small amount of diethyl ether to aid in drying.

-

The final product, a vibrant orange crystalline solid, is dried under vacuum to a constant weight.

Safety Precautions: Chromium(VI) compounds are toxic, carcinogenic, and strong oxidizing agents.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Contact with combustible materials should be avoided.

Characterization of this compound

A thorough characterization of 4-CPDC is essential to confirm its identity, purity, and structural integrity. The following spectroscopic techniques are instrumental in this regard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-CPDC is expected to exhibit characteristic absorption bands for the pyridinium ring, the carboxylic acid group, and the dichromate anion.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | C-H stretching of the aromatic ring |

| 3000-2500 | O-H stretching of the carboxylic acid (broad) |

| 1710-1680 | C=O stretching of the carboxylic acid |

| 1640-1580 | C=C and C=N stretching of the pyridinium ring |

| 950-850 | Cr-O stretching of the dichromate anion |

| 780-720 | Cr-O-Cr stretching of the dichromate anion |

The presence of a broad O-H stretch and a sharp C=O stretch would confirm the integrity of the carboxylic acid moiety. The characteristic absorptions for the dichromate anion are a key indicator of the successful formation of the salt.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-CPDC in a suitable solvent (e.g., water or acetonitrile) is expected to show absorption bands corresponding to the π-π* transitions of the pyridinium ring and the charge-transfer bands of the dichromate anion. The dichromate ion typically exhibits two main absorption bands in the UV-Vis region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure of the 4-carboxypyridinium cation.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridinium ring. Due to the electron-withdrawing nature of the positively charged nitrogen and the carboxylic acid group, these protons are expected to be deshielded and appear at a downfield chemical shift. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield position.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridinium ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 160-180 ppm.

Applications in Organic Synthesis

This compound is a versatile oxidizing agent for a variety of functional group transformations. Its mild and selective nature makes it particularly useful in complex molecule synthesis where sensitive functional groups need to be preserved.[3]

Oxidation of Alcohols

A primary application of 4-CPDC is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

General Protocol for Alcohol Oxidation:

-

To a solution of the alcohol in the chosen solvent, 1.5 to 2.0 molar equivalents of 4-CPDC are added.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

The choice of solvent can influence the outcome of the oxidation of primary alcohols. In dichloromethane, the oxidation of primary alcohols generally stops at the aldehyde stage.[5] In a more polar solvent like DMF, over-oxidation to the carboxylic acid may be observed for non-conjugated primary alcohols.[5]

Oxidation of Thiols

4-CPDC is also an effective reagent for the oxidative coupling of thiols (mercaptans) to disulfides.[3] This transformation is important in peptide chemistry and in the synthesis of various sulfur-containing compounds.

General Protocol for Thiol Oxidation:

-

The thiol is dissolved in a suitable solvent, such as dichloromethane.

-

Approximately 0.5 to 1.0 molar equivalents of 4-CPDC are added to the solution.

-

The reaction is typically rapid and can be monitored by TLC.

-

Work-up is similar to that for alcohol oxidation, involving filtration to remove chromium salts and subsequent purification.

Oxidation of Hydroquinones

Hydroquinones can be readily oxidized to the corresponding quinones using 4-CPDC.[3] This is a valuable transformation in the synthesis of natural products and other biologically active molecules.

Trustworthiness and Self-Validating Systems

The reliability of any synthetic protocol hinges on the purity and characterization of the reagents used. For 4-CPDC, the following points contribute to a self-validating system:

-

Visual Confirmation: The synthesis of 4-CPDC is accompanied by a distinct color change and the precipitation of a vibrant orange solid, providing an initial visual confirmation of product formation.

-

Spectroscopic Consistency: The characterization data obtained from FT-IR, UV-Vis, and NMR should be consistent with the expected structure. Any significant deviation would indicate the presence of impurities or an incorrect product.

-

Reactivity Check: The performance of the synthesized 4-CPDC in a standard oxidation reaction, such as the oxidation of benzyl alcohol to benzaldehyde, can serve as a functional assay. The expected high yield of the aldehyde would validate the activity of the reagent.

Conclusion

This compound is a valuable addition to the arsenal of oxidizing agents available to synthetic chemists. Its straightforward synthesis from inexpensive starting materials, coupled with its mild and selective reactivity, makes it an attractive alternative to other chromium(VI) reagents. The presence of the carboxyl group offers potential for modulating its physical and chemical properties. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of 4-CPDC, with the aim of facilitating its effective use in the research and development of new chemical entities. As with all chromium(VI) reagents, appropriate safety precautions must be strictly adhered to during its handling and disposal.

References

-

Guziec Jr., F. S., & Luzzio, F. A. (1985). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 50(13), 2292-2294. [Link]

-

Pyridinium Dichromate (PDC). (n.d.). Organic Chemistry Portal. [Link]

-

PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. (n.d.). AdiChemistry. [Link]

-

López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. [Link]

-

Pyridinium Dichromate Definition. (n.d.). Fiveable. [Link]

-

Cyclooctanone. Organic Syntheses, 42, 28. [Link]

-

Chromium trioxide. (2024, December 10). Sciencemadness Wiki. [Link]

- Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. (n.d.). Synfacts.

-

Oxidation by Chromic Acid. (2023, January 22). Chemistry LibreTexts. [Link]

- Ben Smail, R., Chebbi, H., Srinivasan, B. R., & Zid, M. F. (2017). Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. Journal of the Serbian Chemical Society, 82(7-8), 771-779.

-

Chromium trioxide. (n.d.). Wikipedia. [Link]

-

Chromium Trioxide (CrO3). (n.d.). Organic Chemistry Portal. [Link]

- Al-Omair, M. A. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948.

- D'Auria, M., De Mico, A., D'Onofrio, F., & Scettri, A. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Synthesis, 1986(12), 988-990.

-

Chromium Trioxide & Oxidation. (2022, March 2). Reddit. [Link]

- Copper Barium Ammonium Chrom

- Gucma, M., & Markowicz, M. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4656.

- Vibrational Spectral Analysis on FT-IR, FT- Raman, 1 H & 13 C NMR and UV-Visible using Density Functional Theory (DFT) investigation: Docking and Antibacterial Studies of 4- Carboxyphenylboronic acid. (2025, August 7). Request PDF.

- Mekoung, M. A., Nkungli, N. K., Nono, D. N., Tchamgoue, J., & Zodi, S. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(12), e22187.

- Mekoung, M. A., Nkungli, N. K., Nono, D. N., Tchamgoue, J., & Zodi, S. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(12), e22187. e22187.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Carboxypyridinium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxypyridinium dichromate, also known as isonicotinium dichromate, is a chemical compound that has garnered interest as a mild, stable, and efficient oxidizing agent in various organic syntheses.[1] Its utility in converting alcohols to carbonyl compounds, thiols to disulfides, and hydroquinones to quinones makes it a valuable tool for synthetic chemists.[1] Understanding the intricate details of its molecular structure and the nature of the bonding within the crystal lattice is paramount for predicting its reactivity, stability, and potential applications, particularly in the realm of drug development where precise molecular interactions are critical. This guide provides a comprehensive technical overview of the molecular architecture of this compound, drawing upon established crystallographic principles and data from closely related structures to elucidate its key structural features.

Synthesis and General Properties

This compound is an organic-inorganic hybrid salt. The synthesis of such pyridinium dichromate compounds generally involves the reaction of chromium trioxide (CrO₃) with the corresponding pyridine derivative in an aqueous medium.[2] The resulting compound is typically an orange crystalline solid.[3] The presence of the carboxyl group on the pyridinium cation influences the compound's solubility and its intermolecular interactions within the crystal lattice. The molecular formula for this compound is C₁₂H₁₂Cr₂N₂O₁₁, with a molecular weight of 464.22 g/mol .[4]

Molecular Structure and Geometry

The 4-Carboxypyridinium Cation

The 4-carboxypyridinium cation consists of a pyridine ring protonated at the nitrogen atom, with a carboxylic acid group substituted at the 4-position. The positive charge is formally localized on the nitrogen atom. The pyridine ring is aromatic and therefore planar. The carboxylic acid group, however, may exhibit some rotation around the C-C bond connecting it to the ring. In the related 4-carboxypyridinium bromide, the carboxyl group is slightly rotated out of the plane of the pyridinium ring.[7] This slight torsion is a common feature in such structures and arises from the interplay of steric and electronic effects.

The Dichromate Anion

The dichromate anion, [Cr₂O₇]²⁻, is the cornerstone of the compound's oxidizing properties. It consists of two tetrahedral CrO₄ units sharing a bridging oxygen atom. The geometry of the dichromate anion is not rigid and can adopt different conformations, typically described as eclipsed or staggered, depending on the crystal packing environment and the nature of the counter-ion.[5] The Cr-O bond lengths are not all equivalent. The terminal Cr-O bonds are typically shorter than the bridging Cr-O-Cr bonds.[5] The Cr-O-Cr bond angle is also a key structural parameter and is generally in the range of 120-126°.[5]

The overall structure of the dichromate anion can be visualized as two tetrahedra linked at a vertex. The arrangement of the terminal oxygen atoms around the chromium atoms is crucial for understanding the intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is stabilized by a network of intermolecular forces, with hydrogen bonding playing a dominant role. The 4-carboxypyridinium cation is a potent hydrogen bond donor through the protonated ring nitrogen (N-H) and the carboxylic acid group (O-H). The dichromate anion, with its multiple oxygen atoms, acts as a strong hydrogen bond acceptor.

The expected hydrogen bonding motifs include:

-

N-H···O interactions: The acidic proton on the pyridinium nitrogen will form strong hydrogen bonds with the oxygen atoms of the dichromate anion.

-

O-H···O interactions: The carboxylic acid proton will also participate in strong hydrogen bonding, likely with the dichromate oxygen atoms.

-

C-H···O interactions: Weaker C-H···O hydrogen bonds between the C-H groups of the pyridine ring and the dichromate oxygen atoms also contribute to the overall stability of the crystal lattice.[5]

These hydrogen bonds link the cations and anions into a three-dimensional supramolecular network.[5] The specific arrangement of these interactions will dictate the crystal packing and the overall symmetry of the unit cell. In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridinium rings of adjacent cations may also be present, further stabilizing the crystal structure.[5]

Bonding Analysis: A Deeper Dive

The bonding in this compound can be analyzed from both ionic and covalent perspectives.

-

Ionic Bonding: At its core, the compound is a salt, formed by the electrostatic attraction between the positively charged 4-carboxypyridinium cations and the negatively charged dichromate anions. This ionic character is fundamental to its crystalline nature.

-

Covalent Bonding: Within the individual ions, the bonding is covalent.

-

4-Carboxypyridinium Cation: The pyridine ring exhibits aromaticity, with delocalized π-electrons across the carbon and nitrogen atoms. The bonds within the ring are a hybrid of single and double bonds. The C-C and C-N bond lengths will be intermediate between typical single and double bonds. The carboxylic acid group features a C=O double bond and a C-O single bond.

-

Dichromate Anion: The bonding in the dichromate anion involves covalent bonds between chromium and oxygen. The chromium atom is in a +6 oxidation state. The terminal Cr-O bonds have significant double bond character, while the bridging Cr-O bonds are more single-bond in nature. The bonding can be described using molecular orbital theory, involving the d-orbitals of chromium and the p-orbitals of oxygen.

-

Experimental Characterization Techniques

The elucidation of the molecular structure and bonding of crystalline solids like this compound relies on a suite of powerful analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[8] This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecular geometry.[8] The resulting electron density map also reveals the positions of hydrogen atoms, allowing for a detailed analysis of the hydrogen bonding network.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and thermal parameters.

Spectroscopic Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer complementary information about the bonding and vibrational modes of the molecule.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, one would expect to observe characteristic bands for the N-H and O-H stretching vibrations, the C=O stretch of the carboxylic acid, the aromatic C-H and C=C/C=N vibrations of the pyridine ring, and the Cr-O stretching modes of the dichromate anion.[6] Shifts in these vibrational frequencies can provide evidence for hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution can confirm the structure of the 4-carboxypyridinium cation. The chemical shifts of the protons and carbons provide information about their electronic environment.

Visualization of the Molecular Structure

To visualize the proposed molecular structure and the key intermolecular interactions, a DOT language diagram is provided below. This diagram illustrates the connectivity within the 4-carboxypyridinium cation and the dichromate anion, as well as the principal hydrogen bonding interactions that stabilize the crystal lattice.

Caption: A diagram illustrating the 4-Carboxypyridinium cation, the Dichromate anion, and the primary hydrogen bonding interactions.

Conclusion

The molecular structure and bonding of this compound are characterized by a robust three-dimensional network held together by strong ionic forces and a comprehensive web of hydrogen bonds. The interplay between the organic 4-carboxypyridinium cation and the inorganic dichromate anion dictates the compound's crystal packing and, consequently, its physical and chemical properties. A thorough understanding of these structural intricacies, ideally confirmed through single-crystal X-ray diffraction, is crucial for harnessing the full potential of this versatile oxidizing agent in synthetic chemistry and for exploring its applications in fields such as drug development, where molecular recognition and interaction are of paramount importance.

References

-

Al-Wahaibi, L. H., et al. (2010). 4-Carboxypyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1553. Available at: [Link]

-

ChemTube3D. (n.d.). Pyridinium chlorochromate (PCC). Available at: [Link]

-

Dr. Masood. (2021). Pyridinium Dichromate (PDC) I Conforth Reagent I Organic Transformation I CSIR-JRF-NET/GATE & Others. YouTube. Available at: [Link]

-

LookChem. (n.d.). Exploring the Chemical Properties and Applications of Pyridinium Dichromate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Available at: [Link]

-

Guziec, F. S., & Luzzio, F. A. (1980). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 45(13), 2793-2796. Available at: [Link]

-

López, C., et al. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. Available at: [Link]

-

ResearchGate. (n.d.). X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. Available at: [Link]

-

ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Available at: [Link]

-

Trabelsi, M., et al. (2013). Bis(4-aminopyridinium) dichromate(VI). Acta Crystallographica Section E: Structure Reports Online, 69(1), o73-o74. Available at: [Link]

-

Ben Smail, R., et al. (2017). Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. Journal of Structural Chemistry, 58(4), 771-779. Available at: [Link]

-

PubChem. (n.d.). 3-Carboxypyridinium dichromate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Dipyridinium dichromate. National Center for Biotechnology Information. Available at: [Link]

-

D'Auria, M., et al. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Gazzetta Chimica Italiana, 116, 743-745. Available at: [Link]

-

Szymański, S., et al. (2020). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 25(21), 5021. Available at: [Link]

-

Blagoveshchensky, D. A., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1198. Available at: [Link]

-

Taylor, S. D., et al. (2019). Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. Inorganic Chemistry, 58(24), 16364-16371. Available at: [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of 1,1′-bis(carboxymethyl)-4,4′-bipyridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bis(2-amino-3-nitropyridinium) dichromate(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Isonicotinium dichromate | C20H30Cr2N4O7 | CID 129691864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

thermal stability and decomposition of 4-Carboxypyridinium dichromate

An In-Depth Technical Guide to the Projected Thermal Stability and Decomposition of 4-Carboxypyridinium Dichromate

Abstract

This technical guide provides a comprehensive analysis of the projected thermal stability and decomposition pathway of this compound (4-CPDC). In the absence of direct empirical data for this specific compound in published literature, this paper establishes a robust theoretical framework by synthesizing data from analogous structures, including Pyridinium Dichromate (PDC), 4-Carboxypyridine (isonicotinic acid), and other dichromate salts. We will explore the fundamental principles of thermal analysis, propose a multi-stage decomposition mechanism for 4-CPDC, and provide detailed, field-proven experimental protocols for researchers seeking to validate these projections. This guide is intended for researchers, chemists, and safety professionals working with energetic materials and specialized oxidizing agents.

Introduction: The Rationale for Study

This compound, ((HOOC-C₅H₄NH)₂Cr₂O₇), is an organic-inorganic hybrid salt that combines a potent oxidizing agent, the dichromate anion (Cr₂O₇²⁻), with a protonated heterocyclic cation derived from isonicotinic acid. Such compounds are of significant interest as they offer tunable solubility and reactivity compared to their inorganic counterparts. The parent compound, Pyridinium Dichromate (PDC), is a well-known reagent for the selective oxidation of alcohols to aldehydes and ketones.[1][2] The addition of a carboxyl group to the pyridinium ring introduces a new functional site, potentially modifying the compound's reactivity, hygroscopicity, and, critically, its thermal stability.

Understanding the thermal behavior of 4-CPDC is paramount for several reasons:

-

Safety: The combination of an organic "fuel" (the cation) and a strong oxidizer (the anion) within the same molecule creates a potentially energetic material. Uncontrolled thermal decomposition can lead to rapid gas evolution and a runaway reaction.

-

Storage and Handling: Knowledge of decomposition temperatures is essential for defining safe storage conditions and shelf-life.

-

Application Viability: For its use as an oxidizing agent, the thermal stability profile dictates the permissible temperature range for chemical reactions, preventing premature degradation of the reagent.

This guide will therefore construct a projected thermal profile of 4-CPDC to serve as a foundational resource for future empirical investigation.

Synthesis and Characterization: A Projected Pathway

A plausible synthesis for 4-CPDC can be extrapolated from the standard preparation of Pyridinium Dichromate.[2] It would involve the reaction of isonicotinic acid with chromium(VI) trioxide in an aqueous medium.

Projected Synthesis:

-

Isonicotinic acid (2 molar equivalents) is dissolved in a minimal amount of deionized water.

-

Chromium(VI) trioxide (CrO₃, 1 molar equivalent) is separately dissolved in deionized water.

-

The CrO₃ solution is added dropwise to the isonicotinic acid solution under constant stirring and cooling in an ice bath.

-

The resulting orange-red precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Characterization would be essential to confirm the structure, involving techniques such as FTIR spectroscopy (to identify C=O, O-H, N-H, and Cr-O stretches), UV-Vis spectroscopy, and elemental analysis.

Core Principles of Thermal Analysis

To analyze the thermal stability of a compound like 4-CPDC, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] The resulting data, a TGA curve, provides precise information about decomposition temperatures, the stoichiometry of decomposition steps, and the quantity of residual material. The derivative of the TGA curve (DTG) shows the rate of mass change, helping to pinpoint the exact temperature of maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[3][4] It quantifies the energy of thermal events. An endothermic peak (heat absorbed) typically signifies melting, boiling, or sublimation, while an exothermic peak (heat released) indicates crystallization or, more critically for 4-CPDC, decomposition and oxidation.

The choice of atmosphere is crucial. An inert atmosphere (e.g., nitrogen or argon) allows for the study of the intrinsic thermal decomposition of the material, while an oxidative atmosphere (e.g., air or oxygen) would provide information on its combustion properties. For an oxidizing salt like 4-CPDC, an inert atmosphere is preferred to isolate the intramolecular redox decomposition.

Projected Thermal Decomposition of 4-CPDC

The thermal decomposition of 4-CPDC is predicted to be a multi-step process involving melting followed by a vigorous intramolecular redox reaction. The final, stable residue is expected to be chromium(III) oxide (Cr₂O₃).

Molecular Weight and Theoretical Residue Calculation

-

Formula: (C₆H₆NO₂)₂Cr₂O₇

-

Molecular Weight: (123.11 g/mol * 2) + 215.99 g/mol = 462.21 g/mol

-

Residue: Cr₂O₃

-

Residue Molecular Weight: 151.99 g/mol

-

Theoretical Mass of Residue (%): (151.99 / 462.21) * 100% = 32.88%

A TGA experiment should yield a final residual mass close to this value.

Predicted Decomposition Stages

The decomposition is anticipated to occur as follows, with estimated temperatures based on analogous compounds like PDC (melting point ~152 °C) and ammonium dichromate (decomposition ~180-200 °C).[1][5]

| Stage | Predicted Temp. Range (°C) | Event Type | Predicted Mass Loss (%) | Description |

| 1 | 150 - 170 | Endothermic | 0% | Melting: The crystalline solid is expected to melt, similar to PDC. This would be observed as a sharp endothermic peak in the DSC curve with no corresponding mass loss in the TGA. |

| 2 | 180 - 250 | Highly Exothermic | ~67.12% | Intramolecular Redox Decomposition: This is the primary, energetic decomposition step. The pyridinium carboxylate cation acts as the reducing agent (fuel), and the dichromate anion is the oxidizing agent. The reaction is predicted to be vigorous and highly exothermic, producing gaseous products. |

| 3 | > 250 | - | Final Mass = 32.88% | Stable Residue: The final product is the thermodynamically stable green chromium(III) oxide (Cr₂O₃). |

Proposed Chemical Reaction and Mechanism

The overall decomposition reaction can be represented as: (HOOC-C₅H₄NH)₂Cr₂O₇(s) → Cr₂O₃(s) + 12CO₂(g) + N₂(g) + 6H₂O(g)

This reaction highlights the complete oxidation of the organic cation. The process is initiated by thermal energy, causing the transfer of electrons from the organic part to the chromium(VI) center, leading to the collapse of the molecular structure and the evolution of stable gaseous products like CO₂, N₂, and H₂O.

Diagram: Proposed Decomposition Pathway of 4-CPDC

Caption: Projected pathway from solid 4-CPDC to final products.

Recommended Experimental Protocol: TGA/DSC Analysis

This section provides a self-validating protocol for the thermal analysis of an energetic material like 4-CPDC.

Instrument Preparation and Calibration

-

Instrument: A calibrated simultaneous TGA-DSC instrument is recommended.

-

Temperature Calibration: Calibrate the instrument using certified standards (e.g., Indium, Zinc) to ensure accurate temperature measurement.[6]

-

Mass Calibration: Verify the TGA balance accuracy using calibration weights.

-

Atmosphere: Purge the system with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert environment.[3][6]

Sample Preparation and Execution

-

Sample Mass: Use a small sample mass (1-3 mg) to minimize the risk of a violent reaction and ensure uniform heating.

-

Crucible: Use an alumina or platinum crucible. Do not use aluminum pans, as they may react with the sample at high temperatures. A pinhole lid can be used to control the release of gaseous products.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate may shift decomposition to higher temperatures. 10 °C/min is a standard rate for initial screening.[3][6]

-

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition and the percentage mass loss for each step. Compare the final residual mass to the theoretical value (32.88%).

-

DSC: Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peaks to determine the enthalpy of the transitions (ΔH).

-

Diagram: Experimental Workflow for Thermal Analysis

Caption: A standard workflow for TGA/DSC analysis.

Kinetic Analysis: Understanding Reaction Dynamics

While a full kinetic analysis requires experimental data, its principles are important. By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), one can use iso-conversional methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy (Ea) of the decomposition reaction. A high activation energy suggests that the decomposition is highly sensitive to temperature changes. This analysis provides deeper insight into the reaction mechanism and the material's stability.[7][8]

Critical Safety Considerations

All work with this compound must be conducted with stringent safety protocols.

-

Toxicity: Chromium(VI) compounds are highly toxic, carcinogenic, and potent environmental hazards. Always handle the compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.

-

Energetic Nature: The decomposition is exothermic and produces a large volume of gas. Conduct experiments on a small scale, especially during initial trials. Ensure the experimental setup is behind a blast shield.

-

Disposal: All waste, including the Cr₂O₃ residue and any contaminated materials, must be disposed of as hazardous waste according to institutional and federal guidelines.

Conclusion

This compound is projected to be a moderately stable crystalline solid that undergoes a distinct two-stage thermal process: melting followed by a highly energetic, self-propagating intramolecular redox decomposition. The reaction is expected to yield a stable residue of chromium(III) oxide with a theoretical mass of 32.88%. The provided protocols offer a clear and safe pathway for the empirical validation of these projections. This foundational guide serves to inform future research, ensuring that investigations into this and similar energetic materials are conducted with a strong basis in scientific theory and a primary focus on safety.

References

- Corey, E. J., & Schmidt, G. (1979). Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. This is a foundational concept related to PDC chemistry. (Note: A direct link for this specific original communication is not available through the search, but it is a widely established chemical fact).

-

Simmons, B. P., & Williams, K. P. (n.d.). Abiotic transformations and decomposition kinetics of 4-carbamoyl-2'-[(hydroxyimino)methyl]-1,1'-(oxydimethylene)-bis(pyridin ium chloride) in aqueous phosphate buffers. PubMed. This source provides context on the decomposition kinetics of related pyridinium compounds. [Link]

-

ResearchGate. (2020). TG and derivative thermal gravimetric analysis (DTG) results. ResearchGate. Provides examples of TGA/DTG curves. [Link]

-

Sule, I., & Nwabueze, J. N. (2013). Complexes of copper (II) with some hydrazones derived from nicotinic and isonicotinic acid hydrazides. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. Discusses synthesis with isonicotinic acid derivatives. [Link]

-

Specialty Chemicals. (n.d.). Pyridinium Dichromate (PDC) CAS 20039-37-6 | Manufacture. Provides physical properties of PDC, including melting point. [Link]

-

Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. RSC Publishing. Discusses the thermal decomposition of carboxylic acids. [Link]

-

Caires, F. J., et al. (2020). Enthalpy of Phase Transition of Isonicotinic Acid. ResearchGate. Details the thermal analysis (TG-DTA, DSC) of isonicotinic acid. [Link]

-

Mahanti, M. K., et al. (1995). Kinetics and mechanism of the oxidative cleavage of ketones by quinolinium dichromate. ResearchGate. Provides insights into the kinetics of reactions involving dichromate salts. [Link]

-

AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Provides details on the synthesis and properties of PDC. [Link]

-

WCScholar. (2020). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. Provides standard TGA/DSC experimental conditions. [Link]

-

Manna, K., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Discusses the synthesis of derivatives of isonicotinic acid. [Link]

-

Vedantu. (n.d.). Thermal decomposition of ammonium dichromate. Provides a well-known analogy for the decomposition of a salt with the dichromate anion. [Link]

-

Reddit. (2020). Decomposition of Ammonium Dichromate. Provides a visual and descriptive analogy for dichromate salt decomposition. [Link]

-

ResearchGate. (n.d.). Thermal decomposition of transition metal dithiocarbamates. Provides general principles of thermal decomposition analysis for coordination compounds. [Link]

-

Toney, M. D., et al. (2006). Direct detection and kinetic analysis of covalent intermediate formation in the 4-amino-4-deoxychorismate synthase catalyzed reaction. PubMed. Offers an example of kinetic analysis in a chemical reaction. [Link]

-

Reddit. (2020). Ammonium Dichromate Decomposition. Further illustrates the vigorous nature of dichromate salt decompositions. [Link]

-

Mahanti, M. K. (1998). Kinetic features of the quinolinium dichromate oxidation of unsaturated aldehydes. ResearchGate. Details kinetic studies on related dichromate compounds. [Link]

Sources

- 1. Pyridinium Dichromate (PDC) CAS 20039-37-6 | Manufacture [nsrlaboratories.com]

- 2. adichemistry.com [adichemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition of ammonium dichromate gives class 12 chemistry CBSE [vedantu.com]

- 6. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Carboxypyridinium Dichromate: Discovery, Synthesis, and Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Carboxypyridinium Dichromate, a significant yet specialized oxidizing agent in organic synthesis. This document delves into the historical context of its discovery, its synthesis, chemical properties, and its role as a stable and efficient reagent.

Introduction: The Quest for Selective Oxidation in Organic Chemistry

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecules, including pharmaceuticals and fine chemicals. For decades, chromium(VI)-based reagents have been mainstays in the synthetic chemist's toolkit. The initial exploration into milder chromium(VI) reagents was pioneered by Sarett and coworkers, who utilized a pyridine-CrO₃ complex for the oxidation of steroidal alcohols.[1][2] This led to the development of a host of reagents, with Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) becoming ubiquitous in research laboratories.[1][2]

While highly effective, these reagents presented challenges related to acidity, stability, and product isolation. The acidic nature of PCC, for instance, could lead to side reactions with acid-sensitive substrates.[3][4] This necessitated a continuous search for new chromium(VI) reagents with improved characteristics such as enhanced stability, milder reaction conditions, and greater selectivity. It is within this scientific pursuit that this compound emerged as a noteworthy development.

The Discovery of a New Class of Chromium(VI) Oxidants

In 1985, a significant advancement in the field was reported by C. López, A. González, F. P. Cossío, and C. Palomo from the University of the Basque Country, Spain. Their seminal paper, published in Synthetic Communications, introduced two new mild, stable, efficient, and inexpensive chromium(VI) oxidation reagents: 3-Carboxypyridinium Dichromate (NDC) and this compound (INDC).[5] The latter, the focus of this guide, is systematically named this compound (4-CPDC).

The rationale behind the design of these reagents was to modify the electronic and steric properties of the pyridinium cation to influence the reactivity and stability of the dichromate salt. The introduction of a carboxyl group on the pyridine ring offered a novel approach to tuning the reagent's properties.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward acid-base reaction followed by precipitation. The precursor, isonicotinic acid (pyridine-4-carboxylic acid), is readily available and can be synthesized by the oxidation of 4-picoline.[1]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on the general procedures for preparing pyridinium dichromate reagents and the information available from the abstract of the original publication.

Materials:

-

Isonicotinic acid (Pyridine-4-carboxylic acid)

-

Chromium(VI) oxide (CrO₃)

-

Distilled water

Procedure:

-

Preparation of the Isonicotinic Acid Solution: In a beaker, dissolve a specific molar equivalent of isonicotinic acid in a minimum amount of warm distilled water with stirring.

-

Preparation of the Chromic Acid Solution: In a separate beaker, carefully and slowly add a stoichiometric amount of chromium(VI) oxide to cold distilled water with vigorous stirring. Caution: Chromium(VI) oxide is a strong oxidizing agent and is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Formation of the Dichromate Salt: Slowly add the chromic acid solution to the isonicotinic acid solution with continuous stirring. An orange-yellow precipitate of this compound will form.

-

Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water, followed by a small amount of a suitable organic solvent (e.g., diethyl ether) to facilitate drying.

-

Drying: Dry the resulting orange-yellow crystalline solid under vacuum to a constant weight.

Characterization

The synthesized this compound can be characterized by standard analytical techniques:

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxyl group, the pyridinium ring, and the dichromate anion.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the salt.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Properties and Advantages

This compound was introduced as a mild, stable, and efficient oxidizing agent.[5] These properties offer several advantages in a research and development setting:

| Property | Description | Advantage for Researchers |

| Stability | The solid reagent is stable and can be stored for extended periods without decomposition. | Reliability and reproducibility of experimental results. |

| Mildness | The reagent is less acidic than PCC, making it suitable for substrates with acid-sensitive functional groups.[4] | Broader substrate scope and prevention of unwanted side reactions. |

| Efficiency | Provides good yields for the oxidation of a variety of alcohols to their corresponding carbonyl compounds.[5] | Cost-effective and time-saving synthesis. |

| Inexpensive | Prepared from readily available and low-cost starting materials. | Accessible for a wide range of research and industrial applications. |

Applications in Organic Synthesis

The primary application of this compound is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The general transformation is illustrated below:

Caption: Oxidation of alcohols using this compound.

The original work by López and coworkers demonstrated that this compound effectively oxidizes a range of substrates, including:

-

Alcohols to carbonyl compounds: This is the principal application, providing a reliable method for this key functional group transformation.[5]

-

Mercaptans to disulfides: The reagent can also be employed for the oxidative coupling of thiols.[5]

-

Hydroquinones to quinones: Demonstrating its utility in the oxidation of other sensitive functional groups.[5]

Mechanistic Considerations

The mechanism of oxidation by this compound is believed to proceed through a pathway similar to that of other chromium(VI) reagents like PCC and PDC. The key steps involve:

-

Formation of a Chromate Ester: The alcohol substrate reacts with the dichromate species to form a chromate ester intermediate.

-

Proton Abstraction and Elimination: A base (which can be the solvent or another molecule of the alcohol) abstracts a proton from the carbon bearing the hydroxyl group. This is followed by a concerted elimination of a reduced chromium species (Cr(IV)) and the formation of the carbonyl double bond.

Safety and Handling

As with all chromium(VI) compounds, this compound must be handled with care. Hexavalent chromium compounds are toxic and carcinogenic.[5] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Waste disposal should follow institutional and regulatory guidelines for heavy metal waste.

Conclusion

This compound, introduced in 1985, represents a valuable addition to the arsenal of oxidizing agents available to synthetic chemists. Its development addressed some of the limitations of earlier chromium(VI) reagents by offering a milder, more stable, and cost-effective alternative. While the use of chromium-based oxidants has seen a decline due to environmental and health concerns, understanding the chemistry and application of reagents like 4-CPDC remains important for specialized applications and for appreciating the historical development of synthetic methodology. For researchers in drug development and other areas of chemical synthesis, this compound can still be a useful tool for specific oxidative transformations where its unique properties are advantageous.

References

-

Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis: A Brief Review. (URL: [Link])

-

López, C.; González, A.; Cossío, F. P.; Palomo, C. 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications1985 , 15 (13), 1197-1211. (URL: [Link])

-

Isonicotinic acid. In Wikipedia; 2023. (URL: [Link])

-

PCC Review on Cr(VI) oxidation – Corey's Reagent. (URL: [Link])

-

Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. Der Pharma Chemica. (URL: [Link])

-

PCC/PDC Oxidation. Chem-Station. (URL: [Link])

-

Pyridinium Dichromate (PDC). Organic Chemistry Portal. (URL: [Link])

-

PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry. (URL: [Link])

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 4. Synthetic Communications (Taylor & Francis) | 16454 Publications | 150104 Citations | Top authors | Related journals [scispace.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Carboxypyridinium Dichromate (CAS No. 104316-83-8): Properties, Applications, and Supply

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Oxidizing Agent in Organic Synthesis

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While numerous reagents have been developed for this purpose, the demand for mild, stable, and efficient alternatives continues to drive research. 4-Carboxypyridinium Dichromate, also known as Isonicotinium Dichromate (INDC), has emerged as a noteworthy chromium(VI) reagent that addresses many of the challenges associated with traditional oxidants. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling, tailored for professionals in research and development.

Identified by the CAS number 104316-83-8, this compound is a stable, crystalline solid that offers a less acidic and often more selective medium for the oxidation of a variety of functional groups, making it particularly valuable for substrates sensitive to harsh reaction conditions.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 104316-83-8 | |

| Molecular Formula | C₁₂H₁₂Cr₂N₂O₁₁ | [2] |

| Molecular Weight | 464.22 g/mol | [2] |

| Appearance | Orange to Brown Powder/Crystals | |

| Melting Point | 215-217 °C | |

| Solubility | No specific data available. Likely slightly soluble in polar aprotic solvents like DMF and DMSO, and water.[3] |

Safety and Handling

As a hexavalent chromium compound, this compound is classified as hazardous and requires careful handling.

Hazard Statements: [4]

-

May intensify fire; oxidizer (H272)

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

-

May cause cancer (H350)

Precautionary Measures: [4][5][6][7]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Keep away from combustible materials.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Synthesis and Mechanism of Action

A Representative Synthesis Protocol

Materials:

-

Chromium(VI) oxide (CrO₃)

-

Isonicotinic acid (Pyridine-4-carboxylic acid)

-

Water

Procedure:

-

In a flask, dissolve a stoichiometric amount of chromium(VI) oxide in a minimal amount of water with cooling in an ice bath. This step is highly exothermic.

-

In a separate beaker, prepare a solution of isonicotinic acid in water. Two equivalents of isonicotinic acid will be required for each equivalent of dichromate to be formed.

-

Slowly, and with continuous stirring, add the isonicotinic acid solution to the cold chromium(VI) oxide solution.

-

The this compound will precipitate as an orange-red solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.

-

Dry the product under vacuum to obtain the final crystalline solid.

Mechanism of Oxidation

The oxidation of alcohols by pyridinium dichromates is believed to proceed through the formation of a chromate ester intermediate.[8] The pyridinium cation is thought to play a role in modulating the reactivity and solubility of the dichromate anion.

Caption: Proposed mechanism for alcohol oxidation by dichromate.

Applications in Organic Synthesis

This compound is a versatile oxidizing agent with applications in several key transformations.

Oxidation of Alcohols to Carbonyls

The primary application of INDC is the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its reduced acidity compared to similar reagents like Pyridinium Chlorochromate (PCC) makes it particularly suitable for substrates containing acid-sensitive functional groups.[9]

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). The choice of solvent can influence the reaction rate.

-

Reagent Addition: Add this compound (typically 1.5 to 2 equivalents) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the solution through a pad of silica gel or celite to remove the chromium byproducts.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Other Synthetic Applications

Beyond alcohol oxidation, INDC has been shown to be effective in:

-

Oxidation of Mercaptans (Thiols) to Disulfides: A clean and efficient method for forming disulfide bonds.[1]

-

Oxidation of Hydroquinones to Quinones: A useful transformation in the synthesis of various natural products and biologically active molecules.[1]

Caption: Key synthetic applications of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridinium ring protons, likely in the aromatic region (δ 7-9 ppm), and a broad signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display signals for the carbons of the pyridinium ring and a distinct signal for the carboxyl carbon, typically in the range of δ 160-185 ppm.[10]

-

FTIR: The infrared spectrum would be characterized by strong absorptions corresponding to the Cr-O bonds of the dichromate anion (typically in the 750-950 cm⁻¹ region).[11] Additionally, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C=C and C=N stretching vibrations of the pyridinium ring, would be present.[12]

-

UV-Vis: The UV-Visible spectrum is expected to show absorption bands characteristic of the dichromate ion, typically with maxima around 260 nm and 350 nm.[13]

Sourcing and Procurement

For researchers and drug development professionals, securing a reliable supply of high-quality reagents is critical. While a definitive list of suppliers for CAS 104316-83-8 is not compiled here, several reputable chemical suppliers specialize in providing reagents for organic synthesis. When sourcing this compound, it is advisable to:

-

Verify the CAS Number: Ensure the product listed corresponds exactly to 104316-83-8.

-

Request a Certificate of Analysis (CoA): A CoA will provide lot-specific data on the purity and identity of the compound.

-

Inquire about Purity: For synthetic applications, a high purity grade (e.g., >98%) is generally recommended.

-

Consult Safety Data Sheets (SDS): Always obtain and review the SDS from the supplier before handling the material.

Several major chemical suppliers in the USA, Europe, and India are likely to either stock this compound or be able to synthesize it upon request.

Conclusion

This compound is a valuable addition to the synthetic chemist's toolkit. Its stability, mildness, and efficiency in oxidizing alcohols and other functional groups make it a compelling choice, particularly for complex and sensitive substrates encountered in pharmaceutical and fine chemical synthesis. By understanding its properties, handling requirements, and applications as outlined in this guide, researchers can effectively and safely leverage this reagent to advance their scientific endeavors.

References

-

Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). 1H NMR of compound 4. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

- López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents.

-

Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]

-

RSC Education. (n.d.). A microscale oxidation of alcohols. Retrieved from [Link]

- Corey, E. J., & Schmidt, G. (1979). Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. Tetrahedron Letters, 20(5), 399-402.

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PLoS ONE, 12(9), e0184236.

- Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402.

-

University of Wisconsin. (n.d.). Introduction to 13C-NMR Spectroscopy. Retrieved from [Link]

- Ben Smail, R., Chebbi, H., Srinivasan, B. R., & Zid, M. F. (2017). Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. Journal of Structural Chemistry, 58(4), 771-779.

-

PubChem. (n.d.). 3-Carboxypyridinium dichromate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Cerium Labs. (n.d.). FTIR – Fourier Transform Infra-Red Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Copper barium ammonium chromate. Retrieved from [Link]

- D'Auria, M., De Mico, A., D'Onofrio, F., & Scettri, A. (1985). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Synthesis, 1985(11), 988-990.

- Sutor, A., Szymański, P., & Albrecht, Ł. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4647.

-

Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

ResearchGate. (2020). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

CPAChem. (n.d.). UV- VIS Spectrometry Standards. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-carboxy-1-methylpyridinium chloride. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 3-Carboxypyridinium dichromate | C12H12Cr2N2O11 | CID 11026979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media | Semantic Scholar [semanticscholar.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

theoretical studies on 4-Carboxypyridinium dichromate

A Theoretical Investigation into the Molecular Structure and Spectroscopic Properties of 4-Carboxypyridinium Dichromate: A Whitepaper for Advanced Research

Abstract

While pyridinium dichromate (PDC) is a well-documented oxidizing agent, theoretical and experimental data on its substituted derivatives remain scarce. This whitepaper addresses the knowledge gap concerning this compound, a novel compound of interest. Due to the current absence of specific literature, this document serves as a comprehensive guide and proposal for a thorough theoretical investigation of this molecule. We outline a robust computational methodology based on Density Functional Theory (DFT) and detail the key analytical pathways to elucidate its structural, vibrational, and electronic properties. This guide is intended for researchers in computational chemistry, materials science, and drug development, providing a foundational framework for future experimental and theoretical exploration.

Introduction: The Case for this compound

Pyridinium dichromate (PDC), the Cornforth reagent, is a notable oxidizing agent capable of converting primary and secondary alcohols to aldehydes and ketones, respectively[1]. Its chemical behavior is largely dictated by the interplay between the pyridinium cation ([C₅H₅NH]⁺) and the dichromate anion ([Cr₂O₇]²⁻)[1][2]. The introduction of a carboxyl group (-COOH) at the 4-position of the pyridine ring, forming the 4-carboxypyridinium cation, is hypothesized to significantly alter the compound's electronic structure, solubility, and reactivity.

The carboxyl group can influence the system in several ways:

-

Electronic Effects: As an electron-withdrawing group, it can modify the charge distribution on the pyridinium ring.

-

Intermolecular Interactions: The -COOH group provides sites for strong hydrogen bonding, potentially leading to distinct crystal packing and supramolecular structures.

-

Acidity: The presence of the carboxylic acid function will impact the overall acidity of the compound compared to the nearly neutral pH of PDC[1].

A thorough theoretical study is paramount to predicting these properties before embarking on extensive experimental synthesis and characterization. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, cost-effective means to gain deep insights into molecular geometry, vibrational modes, and electronic behavior[3][4]. This whitepaper outlines a proposed workflow for such a study.

Proposed Computational Methodology

To ensure high accuracy and comparability with existing literature on similar pyridinium systems, we propose a computational approach grounded in Density Functional Theory (DFT).

Core Computational Steps:

-

Software: All calculations will be performed using a widely recognized quantum chemistry package, such as Gaussian.[5]

-

Functional and Basis Set: The B3LYP hybrid functional is recommended due to its proven success in calculating the properties of organic and organometallic compounds[3][5][6]. This will be paired with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for systems containing both first-row elements and transition metals.

-

Environment: Initial calculations will be performed in the gas phase to understand the intrinsic properties of the molecule. Subsequent calculations can incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate behavior in solution.

Caption: A proposed workflow for the theoretical study of this compound.

In-Depth Theoretical Analysis

Molecular Geometry Optimization

The first crucial step is to determine the most stable 3D conformation of this compound. The optimization process will yield key structural parameters, including:

-

Bond Lengths and Angles: Of particular interest are the C-C and C-N bonds within the pyridinium ring, the C-C and C=O bonds of the carboxyl group, and the Cr-O bonds (both terminal and bridging) in the dichromate anion.

-

Dihedral Angles: The orientation of the carboxyl group relative to the pyridine ring will be a key determinant of the molecule's overall shape and potential for intermolecular interactions.

-

Cation-Anion Interaction: The distance and orientation between the 4-carboxypyridinium cation and the dichromate anion will reveal the nature of the ionic bonding and potential hydrogen bonding between the pyridinium N-H or carboxyl O-H and the oxygen atoms of the dichromate.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations on the optimized geometry will allow for the prediction of the compound's vibrational spectra. This is vital for interpreting future experimental data. A Potential Energy Distribution (PED) analysis will be performed for an unambiguous assignment of vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| Pyridinium Ring | C-H stretching | 3150-3000[7] | Confirms the aromatic C-H bonds. |

| N⁺-H stretching | 3300-1950[8] | Indicates the formation of the pyridinium cation. | |

| C=C, C=N stretching | 1650-1400[7] | Characteristic ring vibrations. | |

| Carboxyl Group | O-H stretching | 3300-2500 (broad) | Indicates the presence of the carboxylic acid. |

| C=O stretching | 1755-1700[9] | A strong, characteristic band for the carbonyl group. | |

| Dichromate Anion | Cr=O stretching | 950-900 | Vibrations of the terminal chromium-oxygen double bonds. |

| Cr-O-Cr stretching | 800-750 | Vibration of the bridging oxygen atom in the dichromate structure. | |

| Table 1: Predicted Key Vibrational Frequencies for this compound. |

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity[10]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For an oxidizing agent, a low-lying LUMO is expected, which facilitates the acceptance of electrons.[6][11]

Caption: Conceptual diagram of the HOMO-LUMO energy gap and its relation to reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and predict reactive sites. Red-colored regions (negative potential) indicate sites prone to electrophilic attack, while blue-colored regions (positive potential) indicate sites for nucleophilic attack. We anticipate a high positive potential around the pyridinium N-H and carboxyl proton, and a high negative potential around the oxygen atoms of the dichromate anion and the carbonyl oxygen.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will provide detailed insights into intramolecular bonding and charge delocalization. This analysis can quantify the charge transfer between the cation and anion and describe the hyperconjugative interactions that contribute to the molecule's stability.[12]

Electronic Absorption Spectra (UV-Vis)